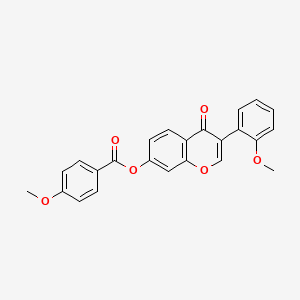

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

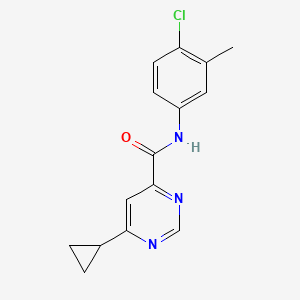

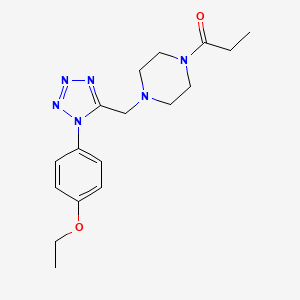

The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and π-π stacking interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions, including reductive amination and cyclization processes. For instance, novel chromen-2-one compounds with antimicrobial activity were synthesized using sodium cyanoborohydride in methanol . Similarly, green synthesis methods under microwave irradiation have been employed to create chromenyl-pyrazolecarbaldehydes, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. The crystal structure of related compounds reveals that the chromen-2-one ring can adopt various dihedral angles with substituent groups, influencing the overall molecular geometry and packing in the solid state . The planarity of the pyran ring and the presence of methoxy groups can affect the molecular conformation and stability .

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes with antimicrobial and antioxidant activities . The presence of reactive functional groups such as carbonyls and methoxy groups can facilitate these interactions. Additionally, the reactivity of these compounds can be predicted by computational methods, which provide insights into potential reaction sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy groups can enhance the lipophilicity of the molecule, which is important for drug-likeness and ADMET properties . The electrochemical behavior, as determined by cyclic voltammetry, is another key property that can be related to the biological activity of these compounds . Theoretical calculations, such as DFT, can be used to predict properties like band gap energies and reactivity descriptors .

科学的研究の応用

Antibacterial Activity

Research has demonstrated the synthesis of derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , showing significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis and Chemical Reactivity

The versatility of chromen-4-one derivatives in organic synthesis has been showcased through the development of a regioselective synthesis method. This method involves a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence, indicating the compound's utility in synthesizing complex organic molecules with high yields (Bam & Chalifoux, 2018).

Photochromic and Electrochromic Materials

Derivatives of chromen-4-one, such as those synthesized from hydroxybenzo[b]thiophenes, exhibit photochromic behavior. These materials change color upon exposure to light, suggesting applications in developing photochromic lenses, smart windows, and other light-responsive materials (Queiroz et al., 2000).

Anticancer Activity

The synthesis and bio-evaluation of novel derivatives have shown potential anticancer activity. This implies that compounds structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" could be explored further for therapeutic applications in cancer treatment (Shah et al., 2016).

Synthesis of Complex Molecules

Chromen-4-one derivatives have been utilized in the synthesis of complex molecules like Warfarin and its analogues. This application demonstrates the compound's relevance in synthesizing biologically active molecules and drugs, showcasing its potential in pharmaceutical chemistry (Alonzi et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)24(26)30-17-11-12-19-22(13-17)29-14-20(23(19)25)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKOJMZDMMGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)